N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For instance, the fluoro-substituted phenyl group could be introduced using a Grignard reaction . The pyrimidinyl group could be formed via a cyclization reaction, and the morpholinyl group could be introduced using a nucleophilic substitution reaction. The urea group could be the last to be introduced, using a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the aromatic phenyl and pyrimidinyl groups would likely contribute to the compound’s stability and could influence its reactivity. The morpholinyl group, a type of ether, could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The urea group could also participate in hydrogen bonding and could influence the compound’s reactivity with nucleophiles .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the aromatic rings could undergo electrophilic aromatic substitution reactions. The ether group in the morpholine ring could potentially be cleaved under acidic conditions. The urea group could react with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the aromatic rings and the ether and urea groups could influence its polarity, solubility, boiling point, and melting point .Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O2/c1-13-14(19)3-2-4-15(13)24-18(26)21-6-5-20-16-11-17(23-12-22-16)25-7-9-27-10-8-25/h2-4,11-12H,5-10H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOWRDZBKFXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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